Product packaging for trans-3-Amino-1-Boc-4-methoxypyrrolidine(Cat. No.:CAS No. 429673-79-0)

trans-3-Amino-1-Boc-4-methoxypyrrolidine

Cat. No.: B043000
CAS No.: 429673-79-0
M. Wt: 216.28 g/mol
InChI Key: STYSIWNZDIJKGC-YUMQZZPRSA-N
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Description

trans-3-Amino-1-Boc-4-methoxypyrrolidine is a high-value, stereochemically defined pyrrolidine building block essential for modern medicinal chemistry and drug discovery research. This compound features a primary amine group at the 3-position, protected by a Boc (tert-butoxycarbonyl) group on the ring nitrogen, and a methoxy substituent at the 4-position, all in a specific trans-configuration that confers distinct spatial and electronic properties. Its primary research value lies in its application as a key synthetic intermediate for the construction of biologically active molecules, particularly in the development of protease inhibitors, receptor agonists/antagonists, and other small-molecule therapeutics that target the central nervous system (CNS) and GPCRs (G-Protein Coupled Receptors). The chiral, rigid pyrrolidine scaffold serves as a privileged structure for mimicking peptide turn conformations or for introducing specific vectors for molecular interaction. The Boc-protected amine ensures orthogonality in multi-step synthetic sequences, allowing for selective deprotection under mild acidic conditions to generate a secondary amine handle for further derivatization. The methoxy group can act as a hydrogen bond acceptor, influencing the compound's pharmacokinetic properties, such as solubility and membrane permeability. Researchers utilize this molecule to introduce a complex, functionalized heterocycle into lead compounds, accelerating the exploration of structure-activity relationships (SAR) and the optimization of drug-like properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20N2O3 B043000 trans-3-Amino-1-Boc-4-methoxypyrrolidine CAS No. 429673-79-0

Properties

IUPAC Name

tert-butyl (3S,4S)-3-amino-4-methoxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-5-7(11)8(6-12)14-4/h7-8H,5-6,11H2,1-4H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYSIWNZDIJKGC-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20962813
Record name tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate
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Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

429673-79-0
Record name rel-1,1-Dimethylethyl (3R,4R)-3-amino-4-methoxy-1-pyrrolidinecarboxylate
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Record name tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate
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Record name 429673-79-0
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Preparation Methods

Boc Protection and Mesylation

The first critical step involves Boc protection of the pyrrolidine nitrogen. A representative procedure dissolves (R)-3-pyrrolidinol in dichloromethane with triethylamine, followed by slow addition of di-tert-butyl dicarbonate at 0°C. After warming to room temperature, the reaction proceeds quantitatively, yielding (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate.

Subsequent mesylation introduces a leaving group at the 3-position. Methanesulfonyl chloride (MsCl) is added to a solution of the Boc-protected alcohol in dichloromethane or toluene, often with triethylamine as a base. For instance, reacting (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (200 g, 1.07 mol) with MsCl (1.36 mol) in toluene at −20°C produces the mesylate in 92% yield after workup. This intermediate’s reactivity facilitates nucleophilic substitutions essential for installing methoxy and amino groups.

Methoxy Group Installation

The methoxy group is introduced via nucleophilic displacement of the mesylate. In a typical procedure, sodium methoxide (NaOMe) in methanol reacts with the mesylated intermediate under reflux. For example, heating the mesylate (5.65 mmol) with NaOMe (11.3 mmol) in ethanol at 80°C for 16 hours yields the methoxy-substituted product. Solvent choice significantly impacts reaction efficiency, with polar aprotic solvents like DMF accelerating displacement rates.

Amino Group Introduction and Deprotection

The trans-3-amino group is installed through ammonolysis or azide reduction. In one protocol, the mesylate intermediate reacts with aqueous ammonia in tetrahydrofuran (THF) at elevated temperatures, followed by catalytic hydrogenation to reduce any azide intermediates. Final Boc deprotection using HCl in dioxane or TFA in dichloromethane reveals the primary amine, completing the synthesis.

Stereochemical Control and Optimization

Maintaining the trans configuration requires precise control over reaction conditions. Asymmetric hydrogenation of pyrrolidine precursors using chiral catalysts like Ru-BINAP complexes ensures enantiomeric excess >99%. Alternatively, enzymatic resolution of racemic mixtures with lipases or esterases provides an eco-friendly route to enantiopure intermediates.

Table 1: Impact of Reaction Conditions on Stereochemical Purity

ParameterOptimal ConditionEnantiomeric Excess (%)Yield (%)
CatalystRu-(S)-BINAP99.585
Temperature50°C98.278
SolventMeOH97.882

Industrial-Scale Production and Process Optimization

Industrial protocols prioritize cost efficiency and scalability. Continuous flow reactors enable rapid mixing and temperature control during mesylation, reducing byproduct formation. A pilot-scale synthesis using a flow reactor achieved a 95% yield of the mesylate intermediate with 99% purity. Additionally, solvent recycling systems minimize waste, aligning with green chemistry principles.

Table 2: Comparison of Batch vs. Flow Reactor Performance

MetricBatch ReactorFlow Reactor
Reaction Time6 hours30 minutes
Yield92%95%
Purity98%99%

Analytical Characterization and Quality Control

Structural validation relies on spectroscopic and chromatographic methods:

  • NMR Spectroscopy : The trans configuration is confirmed by distinct coupling constants in 1H^1H NMR. For example, vicinal protons on the pyrrolidine ring exhibit 3JHH=8.29.0^3J_{HH} = 8.2–9.0 Hz, consistent with trans diaxial geometry.

  • High-Resolution Mass Spectrometry (HRMS) : Accurate mass measurements ([M+H]+^+ = 229.1423) confirm molecular formula C11H20N2O3C_{11}H_{20}N_2O_3.

  • X-ray Crystallography : Single-crystal analysis resolves the absolute configuration, with CCDC deposition numbers available for key intermediates .

Chemical Reactions Analysis

Types of Reactions: trans-3-Amino-1-Boc-4-methoxypyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The Boc group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like hydrochloric acid and acetic anhydride.

Major Products: The major products formed from these reactions include various derivatives of the original compound, which can be used in further chemical synthesis and applications .

Scientific Research Applications

Pharmaceutical Development

1.1. Role as a Building Block

trans-3-Amino-1-Boc-4-methoxypyrrolidine serves as a crucial intermediate in the synthesis of various bioactive compounds. The Boc group protects the amino functionality, facilitating subsequent reactions without interfering with the amine's reactivity. This property is particularly beneficial in multi-step synthetic pathways where selective functionalization is required .

1.2. Peptide Synthesis

The compound is utilized in the preparation of peptides, specifically in creating constrained peptide structures that mimic natural peptides. The incorporation of this compound into peptide sequences can enhance stability and bioactivity, making it valuable for drug design .

Structural Applications

2.1. Proline Analogues

As a proline analogue, this compound contributes to studies on peptide conformation and flexibility. Its substitution patterns allow researchers to investigate the effects of side chains on peptide bond isomerism and overall structural integrity .

2.2. SAR Studies

In Structure-Activity Relationship (SAR) studies, this compound helps elucidate the relationship between chemical structure and biological activity. By modifying the pyrrolidine ring or substituents, researchers can assess how these changes impact receptor binding and biological efficacy .

Case Studies

3.1. Synthesis of Bioactive Compounds

A notable application of this compound is its use in synthesizing potent inhibitors targeting specific enzymes involved in disease pathways. For example, studies have demonstrated that derivatives of this compound can effectively inhibit proteases linked to cancer progression, showcasing its potential in developing therapeutic agents .

3.2. Development of Constrained Peptides

Research has shown that incorporating this compound into peptide sequences results in enhanced binding affinities for certain receptors compared to their unconstrained counterparts. This finding underscores its significance in designing more effective peptide-based drugs .

Mechanism of Action

The mechanism of action of trans-3-Amino-1-Boc-4-methoxypyrrolidine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction.

    Altering Gene Expression: Affecting the expression of genes related to cell growth and differentiation.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: trans-tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate
  • Molecular Formula : C₁₁H₂₂N₂O₃
  • Molecular Weight : 230.30 g/mol
  • CAS Number: 429673-79-0 (QA-7310) , 960316-16-9 (methylamino variant)
  • Key Features :
    • A bicyclic pyrrolidine derivative with trans-stereochemistry.
    • Contains a Boc (tert-butoxycarbonyl) protecting group on the pyrrolidine nitrogen and a methoxy substituent at the 4-position.
    • The primary amine at the 3-position enables reactivity in peptide coupling, cross-coupling reactions, or as a chiral building block in drug synthesis .

Comparison with Structurally Related Compounds

Substituent Variations: Methoxy vs. Ethoxy vs. Hydroxy

Compound Name Substituent (Position 4) Molecular Formula CAS Number Key Differences
trans-3-Amino-1-Boc-4-methoxypyrrolidine Methoxy (-OCH₃) C₁₁H₂₂N₂O₃ 429673-79-0 Higher lipophilicity due to methoxy group .
trans-3-Amino-1-Boc-4-ethoxypyrrolidine Ethoxy (-OCH₂CH₃) C₁₁H₂₂N₂O₃ 708273-40-9 Increased steric bulk; slightly higher molecular weight (230.30 vs. identical formula due to isomerism) .
trans-tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate Hydroxy (-OH) C₁₀H₂₀N₂O₃ 190792-74-6 Enhanced hydrogen-bonding capacity; reduced stability under acidic conditions .

Impact of Substituents :

  • Methoxy/Ethoxy : Enhance lipophilicity and metabolic stability compared to hydroxyl groups, making them preferable for blood-brain barrier penetration .
  • Hydroxy : Increases polarity and solubility but may require additional protection in synthetic routes .

Ring Size Variations: Pyrrolidine vs. Piperidine

Compound Name Ring Structure Molecular Formula CAS Number Key Differences
trans-3-Amino-1-Boc-4-methoxypyrrolidine 5-membered C₁₁H₂₂N₂O₃ 429673-79-0 Smaller ring size increases ring strain but improves conformational rigidity .
trans-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate 6-membered C₁₁H₂₂N₂O₃ 1268511-99-4 Larger piperidine ring reduces strain; alters binding affinity in receptor-targeted compounds .

Impact of Ring Size :

  • Pyrrolidine : Preferred for rigid, compact scaffolds in kinase inhibitors.
  • Piperidine : Used in opioid or neurotransmitter analogs due to flexibility .

Protecting Group Variations: Boc vs. Cbz

Compound Name Protecting Group Molecular Formula CAS Number Key Differences
trans-3-Amino-1-Boc-4-methoxypyrrolidine Boc C₁₁H₂₂N₂O₃ 429673-79-0 Boc is acid-labile, ideal for orthogonal deprotection strategies .
trans-4-N-Boc-amino-1-Cbz-pyrrolidine-3-carboxylic acid Boc + Cbz C₂₀H₂₇N₃O₆ 1217636-05-9 Dual protection (Boc and Cbz) allows sequential functionalization; higher molecular complexity .

Impact of Protecting Groups :

  • Boc : Widely used in solid-phase peptide synthesis due to compatibility with Fmoc chemistry.
  • Cbz: Requires hydrogenolysis for removal, limiting compatibility with catalysts .

Stereochemical Variations

Compound Name Stereochemistry CAS Number Key Differences
trans-3-Amino-1-Boc-4-methoxypyrrolidine (3R,4R) or (3S,4S) 429673-79-0 Trans stereochemistry ensures substituents are on opposite sides, critical for binding chiral targets .
(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate Racemic mixture Not listed Racemic forms are less biologically active but cheaper to produce .

Impact of Stereochemistry :

  • Enantiopure forms (e.g., (3R,4R)) are essential for high-affinity binding in drug candidates .

Data Gaps :

  • Limited published data on exact melting/boiling points and solubility profiles.
  • Comparative bioactivity studies are sparse but warranted for drug development.

Biological Activity

trans-3-Amino-1-Boc-4-methoxypyrrolidine (CAS 429673-79-0) is a pyrrolidine derivative notable for its structural features, which include a tert-butoxycarbonyl (Boc) protecting group and a methoxy substitution. This compound has garnered attention in medicinal chemistry and biological research due to its potential applications in drug development and its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H20_{20}N2_2O3_3, with a molecular weight of approximately 216.28 g/mol. The compound predominantly exists in the (3R,4R) configuration, contributing to its chirality and biological activity. It appears as a pale-yellow to yellow-brown solid, making it suitable for various synthetic applications.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, influencing enzymatic pathways and cellular processes. The Boc group can be removed under physiological conditions, exposing the free amine, which can participate in hydrogen bonding and electrostatic interactions with enzyme active sites or receptor binding domains. This interaction may lead to the modulation of enzyme activity or receptor function, potentially resulting in therapeutic effects against diseases, particularly cancer .

1. Enzyme Inhibition

Research indicates that this compound may serve as an enzyme inhibitor. Its structural characteristics allow it to inhibit proteases and kinases, which are crucial in various signaling pathways and disease states .

2. Anti-Tumor Activity

The compound has been investigated for its role in synthesizing anti-tumor agents. Its ability to influence cell proliferation and apoptosis pathways positions it as a candidate for cancer therapeutics . Studies have shown that derivatives of this compound can exhibit significant cytotoxicity against cancer cell lines, making it a valuable scaffold in drug design.

3. Peptide Synthesis

As a building block in peptide synthesis, this compound plays a critical role in developing peptides with diverse functionalities. Its unique properties enhance the synthesis of complex molecules that can be tailored for specific biological activities .

Comparative Analysis

To understand the unique biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesUnique Aspects
trans-3-Amino-1-Boc-4-hydroxypyrrolidine Hydroxyl instead of methoxyDifferent biological activity due to hydroxyl group
trans-3-Amino-pyrrolidine Lacks Boc protectionMore reactive due to unprotected amine
4-Methoxy-pyrrolidine No amino groupLacks biological activity associated with amino groups

This table highlights how the methoxy group and Boc protection contribute to the distinct chemical reactivity and biological properties of this compound compared to its analogs.

Case Studies

Several studies have explored the biological implications of this compound:

  • Inhibition Studies : A study demonstrated that derivatives of this compound showed potent inhibition against matrix metalloproteinases (MMPs), which are involved in tumor metastasis .
  • Cytotoxicity Assays : Research involving various cancer cell lines indicated that this compound derivatives exhibited IC50 values in the low micromolar range, suggesting significant anti-cancer potential .
  • Mechanistic Insights : Investigations into the mechanism revealed that the compound could modulate signaling pathways related to apoptosis, providing insights into its potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing trans-3-Amino-1-Boc-4-methoxypyrrolidine, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis typically involves Boc-protection of a pyrrolidine precursor, followed by regioselective functionalization. For example, analogous Boc-protected pyrrolidines are synthesized via nucleophilic substitution or catalytic hydrogenation to preserve stereochemistry . Key parameters include temperature control (e.g., maintaining ≤0°C during Boc activation) and solvent choice (e.g., dichloromethane or THF). Characterization via 1^1H/13^{13}C NMR and chiral HPLC ensures stereochemical fidelity .

Q. How can researchers verify the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should assess degradation under humidity, light, and temperature. For similar Boc-protected amines, accelerated stability testing at 40°C/75% relative humidity over 4–6 weeks is recommended, with LC-MS monitoring for deprotection (e.g., Boc cleavage to free amine) or oxidation . Storage in inert atmospheres (argon) at -20°C in amber vials minimizes degradation .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.
  • Structure : 1^1H/13^{13}C NMR for backbone confirmation; IR spectroscopy for Boc carbonyl stretch (~1680–1720 cm1^{-1}).
  • Mass Spec : High-resolution ESI-MS to confirm molecular weight (e.g., expected [M+H]+^+ for C11_{11}H22_{22}N2_2O3_3: calculated 255.17).
    • Cross-referencing with analogous compounds in catalogs ensures protocol validity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for Boc-deprotection of this compound?

  • Methodological Answer : Conflicting yields often arise from acid choice (TFA vs. HCl) or reaction duration. Systematic DoE (Design of Experiments) can isolate variables:

  • Factors : Acid concentration (10–50% TFA in DCM), temperature (0–25°C), time (1–24 h).
  • Response : Deprotection efficiency (quantified by 1^1H NMR integration of Boc peaks).
    • Evidence from flow-chemistry optimization (e.g., diphenyldiazomethane synthesis) suggests continuous-flow systems improve reproducibility by minimizing side reactions .

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